molecular formula C6H6N2S B1219654 Thionicotinamide CAS No. 4621-66-3

Thionicotinamide

Katalognummer B1219654
CAS-Nummer: 4621-66-3
Molekulargewicht: 138.19 g/mol
InChI-Schlüssel: XQWBMZWDJAZPPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thionicotinamide, also known as 3-Pyridinecarbothioamide, is a chemical compound with the empirical formula C6H6N2S . It has a molecular weight of 138.19 and is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Thionicotinamide is represented by the SMILES string NC(=S)c1cccnc1 . This indicates that it contains a pyridine ring with a thioamide group attached.


Chemical Reactions Analysis

Thionicotinamide has been studied in the context of its reactions with other substances. For instance, it has been found to enhance the reactive oxygen species (ROS) produced by several chemotherapeutic drugs, leading to synergistic cell kill . Additionally, it has been involved in the self-condensation reaction of thionicotinamide S-oxide .


Physical And Chemical Properties Analysis

Thionicotinamide is a solid substance with a melting point of 190-191°C . It has a molecular weight of 138.19 and its empirical formula is C6H6N2S .

Wissenschaftliche Forschungsanwendungen

Cancer Research: Enhancing Chemotherapy Efficacy

Thionicotinamide has been studied for its potential to increase oxidative stress in cancer cells when combined with chemotherapy. It suppresses the cytosolic NADPH pool, which is crucial for cancer cells to maintain their high levels of nucleotide, protein, and fatty acid synthesis, as well as for neutralizing reactive oxygen species (ROS). By inhibiting NADK activity, Thionicotinamide can enhance the ROS produced by chemotherapeutic drugs, leading to synergistic cell kill .

Pharmacology: NADK Inhibition

In pharmacological research, Thionicotinamide serves as an inhibitor of NAD+ kinase (NADK), the enzyme responsible for converting NAD+ to NADP+. This conversion is vital for the production of NADPH, a key reducing agent in cellular processes. Thionicotinamide’s inhibition of NADK could be a promising anticancer strategy, especially in combination with drugs that increase ROS-mediated stress .

Biochemistry: Prodrug Inhibitor Role

Thionicotinamide has been identified as a prodrug inhibitor of NADK. Upon entering the cell, it is converted to NADPS, which inhibits NADK. This discovery has led to further analyses using Thionicotinamide as a lead compound in biochemical research, particularly in the context of cancer therapy .

, Thionicotinamide is used in the synthesis of various organic compounds. .

Wirkmechanismus

While the exact mechanism of action of Thionicotinamide is not fully understood, it has been found to inhibit the activity of NAD+ kinase (NADK), an enzyme that converts NAD+ to NADP+, which is subsequently reduced to NADPH . This inhibition leads to an increase in oxidative stress and has potential implications for cancer treatment .

Safety and Hazards

Thionicotinamide is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to use personal protective equipment when handling it .

Relevant Papers

The paper “Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy” discusses the potential of Thionicotinamide in cancer treatment . Another paper titled “X-ray diffraction and self condensation reaction of thionicotinamide S-oxide” provides insights into the chemical reactions involving Thionicotinamide .

Eigenschaften

IUPAC Name

pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWBMZWDJAZPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063536
Record name 3-Pyridinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thionicotinamide

CAS RN

4621-66-3
Record name Thionicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4621-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thionicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thionicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarbothioamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thionicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0HXX0753
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a round bottom flask, N-(4-fluoro-phenyl)-N-pyridin-2-ylmethyl-6-chloro-nicotinamide intermediate X (1.078 g, 3.16 mmol) and anhydrous sodium hydrogen sulfide (0.354 g, 6.32 mmol) was suspended in anhydrous dimethylformamide (10 mL). The suspension was heated to reflux, and the reaction mixture turned a deep green color. After 1 h, the reaction mixture was diluted with ethyl acetate (50 mL) and washed with water (20 mL). The aqueous layer was back extracted with ethyl acetate (2×20 ml), and the organic layers combined and washed with saturated aqueous sodium chloride, dried over sodium sulfate, filtered and evaporated by rotary evaporation to yield 0.88 g (82%) of thionicotinamide intermediate XI as a dark yellow oil. TLC (EtOAc/hexanes, 2:1) Rf=0.1; ESI-MS m/z=339.9 [M+H]+.
Name
N-(4-fluoro-phenyl)-N-pyridin-2-ylmethyl-6-chloro-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide
Quantity
0.354 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thionicotinamide
Reactant of Route 2
Reactant of Route 2
Thionicotinamide
Reactant of Route 3
Reactant of Route 3
Thionicotinamide
Reactant of Route 4
Reactant of Route 4
Thionicotinamide
Reactant of Route 5
Thionicotinamide
Reactant of Route 6
Thionicotinamide

Q & A

A: Thionicotinamide is a known inhibitor of NAD+ kinase (NADK) [, , ]. NADK is the sole cytosolic enzyme responsible for converting NAD+ to NADP+, which is then reduced to NADPH. By inhibiting NADK, Thionicotinamide suppresses the cytosolic NADPH pool. [, , ].

  • Increased Oxidative Stress: Cancer cells often have elevated levels of reactive oxygen species (ROS). NADPH is crucial for maintaining the antioxidant systems that neutralize ROS. Thionicotinamide's inhibition of NADPH production leads to increased oxidative stress, making cancer cells more susceptible to damage. [, , ]
  • Synergy with Chemotherapy: Many chemotherapeutic drugs also induce ROS production. When combined with these drugs, Thionicotinamide enhances ROS-mediated stress, leading to synergistic cell death. [, , ]
  • Inhibition of Proliferation: NADPH is essential for nucleotide, protein, and fatty acid synthesis, processes vital for cell proliferation. By limiting NADPH availability, Thionicotinamide inhibits the growth and proliferation of cancer cells. [, , ]

ANone:

  • Molecular Formula: C6H6N2S [, ]
  • Molecular Weight: 138.21 g/mol [, ]
  • Spectroscopic Data:
    • UV-Vis Absorption: Maximum absorption (λmax) at 340 nm (for the reduced form) and 400 nm (for the thionicotinamide analogues of NAD+ and NADP+) [, , , ]
    • Fluorescence: Emission maximum at 510 nm when excited around 398 nm, with a low quantum yield. []
    • NMR: The pH dependence of the 13C NMR spectra of Thionicotinamide adenine dinucleotide has been studied, revealing sensitivity of chemical shifts in both adenyl and pyridyl rings to pH changes. []

ANone: This question requires further investigation as the provided research does not directly address Thionicotinamide's material compatibility or stability under various conditions beyond its use in biological systems.

A: Thionicotinamide itself is not primarily studied for its catalytic properties. Its main application in research stems from its ability to act as an NAD(P)+ analogue and its inhibitory effect on NADK. [, , , , , , ]

  • Oxidation: The sulfur atom in Thionicotinamide is susceptible to oxidation, leading to the formation of Thionicotinamide S-oxide. This oxidation is a key metabolic pathway for the compound. [, , ]
  • Condensation Reactions: Thionicotinamide undergoes condensation reactions with dimethyl sulfoxide in the presence of acid and halide ions to form 1,2,4-thiadiazole derivatives. The reaction rate is influenced by factors like the halide ion present (bromide accelerates the reaction more than chloride) and the electronic nature of substituents on the thioamide group. [, ]

ANone: The provided research excerpts do not offer specific details regarding the use of computational chemistry or QSAR modeling with Thionicotinamide. Further research is needed to explore this aspect.

ANone: Research on Thionicotinamide analogues, particularly in the context of NAD(P)+, offers insights into its SAR:

  • Sulfur Atom: The sulfur atom in the thioamide group is crucial for its inhibitory activity on NADK. Replacing it with oxygen (as in nicotinamide) significantly reduces or abolishes this activity. [, , ]
  • 3'-Carbothioamide Substitution: Studies comparing Thionicotinamide adenine dinucleotide (thioNADPH) with NADPH reveal that the 3'-carbothioamide substituent in thioNADPH hinders its activity with dihydrofolate reductase. The twisted conformation of the thioamide group, caused by steric hindrance, disrupts interactions with the enzyme and substrate binding. []

ANone: While the provided research does not extensively cover Thionicotinamide's stability or specific formulation strategies, some insights can be drawn:

  • Stability: Thionicotinamide can undergo oxidation, particularly at the sulfur atom, which is a major metabolic pathway. [, , ] This suggests the need for appropriate storage conditions and potential formulation strategies to mitigate oxidation and ensure stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.